molecular formula C16H14ClN3O4 B14600347 Glycine, N-[4-[[[(4-chlorophenyl)amino]carbonyl]amino]benzoyl]- CAS No. 59440-77-6

Glycine, N-[4-[[[(4-chlorophenyl)amino]carbonyl]amino]benzoyl]-

Cat. No.: B14600347
CAS No.: 59440-77-6
M. Wt: 347.75 g/mol
InChI Key: ZSGUTARZQQMADP-UHFFFAOYSA-N
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Description

Glycine, N-[4-[[[(4-chlorophenyl)amino]carbonyl]amino]benzoyl]- is a chemical compound that belongs to the class of glycine derivatives. This compound is characterized by the presence of a glycine moiety linked to a benzoyl group, which is further substituted with a 4-chlorophenyl group. The compound’s structure imparts unique chemical and biological properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-[4-[[[(4-chlorophenyl)amino]carbonyl]amino]benzoyl]- typically involves the reaction of glycine with 4-chlorophenyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions, usually at room temperature, to ensure the formation of the desired product. The reaction can be represented as follows:

Glycine+4-chlorophenyl isocyanateGlycine, N-[4-[[[(4-chlorophenyl)amino]carbonyl]amino]benzoyl]-\text{Glycine} + \text{4-chlorophenyl isocyanate} \rightarrow \text{Glycine, N-[4-[[[(4-chlorophenyl)amino]carbonyl]amino]benzoyl]-} Glycine+4-chlorophenyl isocyanate→Glycine, N-[4-[[[(4-chlorophenyl)amino]carbonyl]amino]benzoyl]-

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-[4-[[[(4-chlorophenyl)amino]carbonyl]amino]benzoyl]- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

Glycine, N-[4-[[[(4-chlorophenyl)amino]carbonyl]amino]benzoyl]- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Glycine, N-[4-[[[(4-chlorophenyl)amino]carbonyl]amino]benzoyl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Chlorophenyl)carbamoyl]glycine
  • 2-(3-(4-Chlorophenyl)ureido)acetic acid

Uniqueness

Glycine, N-[4-[[[(4-chlorophenyl)amino]carbonyl]amino]benzoyl]- is unique due to its specific structural features, such as the presence of both glycine and 4-chlorophenyl groups. These features confer distinct chemical reactivity and biological activity compared to other similar compounds.

This detailed article provides a comprehensive overview of Glycine, N-[4-[[[(4-chlorophenyl)amino]carbonyl]amino]benzoyl] and its various aspects, from synthesis to applications and comparisons with similar compounds

Properties

CAS No.

59440-77-6

Molecular Formula

C16H14ClN3O4

Molecular Weight

347.75 g/mol

IUPAC Name

2-[[4-[(4-chlorophenyl)carbamoylamino]benzoyl]amino]acetic acid

InChI

InChI=1S/C16H14ClN3O4/c17-11-3-7-13(8-4-11)20-16(24)19-12-5-1-10(2-6-12)15(23)18-9-14(21)22/h1-8H,9H2,(H,18,23)(H,21,22)(H2,19,20,24)

InChI Key

ZSGUTARZQQMADP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)O)NC(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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